Methyl 9H-perfluorononanoate

Descripción general

Descripción

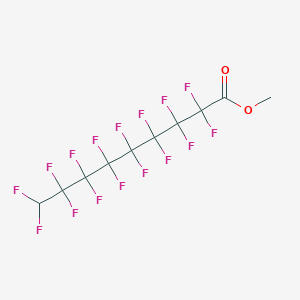

Methyl 9H-perfluorononanoate is a fluorinated organic compound with the molecular formula C10H4F16O2 and a molecular weight of 460.1120 . It is a methyl ester derivative of perfluorononanoic acid, characterized by its high fluorine content, which imparts unique chemical and physical properties.

Mecanismo De Acción

Target of Action

Methyl 9H-perfluorononanoate, also known as Methyl nonanoate , is a small molecule that has been found to interact with several targets in the human body. These include the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . .

Result of Action

The molecular and cellular effects of this compound’s action are not well defined. Given its interactions with various targets, it is likely that the compound has multiple effects at the molecular and cellular levels. These effects need to be studied in more detail to fully understand the compound’s mechanism of action .

Análisis Bioquímico

Cellular Effects

Studies on related PFAS compounds suggest that Methyl 9H-perfluorononanoate could potentially influence cell function. For instance, perfluorononanoate (PFNA), a similar compound, has been shown to disrupt thyroid function in zebrafish, leading to elevated plasma T3 levels . This suggests that this compound might also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given the limited information available, it is difficult to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on related PFAS compounds suggest potential long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9H-perfluorononanoate typically involves the esterification of perfluorononanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 9H-perfluorononanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorononanoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Perfluorononanoic acid.

Reduction: Methyl 9H-perfluorononanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 9H-perfluorononanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its interactions with biological systems, particularly in the context of its environmental persistence and bioaccumulation.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.

Industry: It is used in the production of fluorinated surfactants and coatings, which are valued for their chemical resistance and low surface energy

Comparación Con Compuestos Similares

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- 6:2 Fluorotelomer carboxylic acid (6:2 FTCA)

- 6:2 Fluorotelomer sulfonic acid (6:2 FTSA)

- Hexafluoropropylene oxide (HFPO) homologues

Comparison: Methyl 9H-perfluorononanoate is unique due to its specific ester functional group and the length of its perfluorinated carbon chain. Compared to PFOA and PFOS, it has a different reactivity profile and environmental behavior. The compound’s ester group makes it more reactive in certain chemical reactions, while its fluorinated chain imparts similar hydrophobic and oleophobic properties .

Actividad Biológica

Methyl 9H-perfluorononanoate (CAS Number: 84207-08-9) is a fluorinated organic compound that has garnered attention due to its potential biological activity and environmental impact. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C10H4F16O2

- Molecular Weight : 460.1120 g/mol

- Structure : The compound features a perfluorinated carbon chain, which contributes to its unique chemical properties, including hydrophobicity and resistance to degradation.

Target Interactions

Research indicates that this compound may interact with various biological systems, although specific targets remain largely undefined. Similar compounds in the perfluoroalkyl substances (PFAS) family have shown potential interactions with hormonal systems, particularly affecting thyroid function in aquatic organisms like zebrafish.

Cellular Effects

Studies on related PFAS compounds suggest that this compound could influence cellular functions. For instance, perfluorononanoate (PFNA) has been linked to disruptions in thyroid hormone levels, leading to elevated plasma T3 levels. The exact cellular pathways affected by this compound require further investigation.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects are not well characterized. Potential mechanisms may include:

- Binding Interactions : Possible interactions with biomolecules that could alter cellular signaling.

- Gene Expression Changes : Modifications in gene expression patterns due to exposure.

- Enzyme Modulation : Inhibition or activation of specific enzymes involved in metabolic pathways.

Dosage Effects in Animal Models

Current literature provides limited data on dosage effects in animal models for this compound. However, studies on similar PFAS compounds indicate potential long-term effects on health and development.

Metabolic Pathways

The metabolic pathways associated with this compound are not well defined. Understanding these pathways is crucial for assessing the compound's bioaccumulation potential and long-term environmental impacts.

Case Studies and Research Findings

Several case studies illustrate the environmental persistence and bioaccumulation of PFAS compounds, including this compound:

- Fire Training Areas : Research by McGuire et al. (2014) identified high concentrations of various PFAS in soil and groundwater near fire training sites, highlighting the persistence of these compounds in the environment .

- Immunotoxicity Screening : A study evaluating 147 PFAS for immunotoxic effects found that some compounds exhibited significant pathophysiological activities in human primary cells . Although specific data for this compound was not detailed, it underscores the need for comprehensive toxicity assessments.

Comparison with Similar Compounds

| Compound | Molecular Weight | Environmental Behavior | Biological Activity |

|---|---|---|---|

| This compound | 460.1120 | Persistent; potential bioaccumulation | Limited data available |

| Perfluorooctanoic acid (PFOA) | 414.07 | High persistence; widespread contamination | Endocrine disruption reported |

| Perfluorooctane sulfonate (PFOS) | 500.13 | High persistence; bioaccumulative | Immunotoxic effects documented |

This compound is unique due to its ester functional group and specific carbon chain length compared to other PFAS like PFOA and PFOS. Its reactivity profile differs, which may influence its environmental behavior and biological interactions.

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F16O2/c1-28-3(27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHZPCZVKQFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045166 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84207-08-9 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.